1-(Azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-ol
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Overview
Description
1-(Azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that combines azocane, methoxy, thiophene, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the azocane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide.
Attachment of the thiophene group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.
Formation of the phenoxy group: This step involves the reaction of phenol derivatives with appropriate halides or sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-amine
- 1-(Azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-thiol
Uniqueness
1-(Azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
1-(azocan-1-yl)-3-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3S/c1-27-23-14-19(15-24-16-21-8-7-13-29-21)9-10-22(23)28-18-20(26)17-25-11-5-3-2-4-6-12-25/h7-10,13-14,20,24,26H,2-6,11-12,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVGOJWXQHVDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CS2)OCC(CN3CCCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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